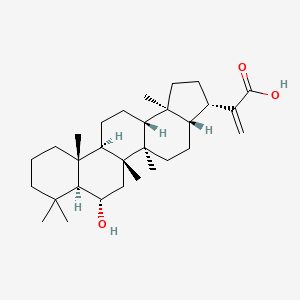

Missourin

Description

Properties

CAS No. |

102818-56-4 |

|---|---|

Molecular Formula |

C30H48O3 |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

2-[(3S,3aS,5aR,5bR,7S,7aS,11aR,11bR,13aR,13bS)-7-hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]prop-2-enoic acid |

InChI |

InChI=1S/C30H48O3/c1-18(25(32)33)19-11-15-27(4)20(19)12-16-29(6)22(27)9-10-23-28(5)14-8-13-26(2,3)24(28)21(31)17-30(23,29)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21+,22-,23-,24+,27+,28-,29-,30-/m1/s1 |

InChI Key |

MQKWYZOQVYYVSK-HXDGROSGSA-N |

SMILES |

CC1(CCCC2(C1C(CC3(C2CCC4C3(CCC5C4(CCC5C(=C)C(=O)O)C)C)C)O)C)C |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CCCC5(C)C)C)O)C)C)C(=C)C(=O)O |

Canonical SMILES |

CC1(CCCC2(C1C(CC3(C2CCC4C3(CCC5C4(CCC5C(=C)C(=O)O)C)C)C)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Missourin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Oseltamivir (Tamiflu®)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oseltamivir, marketed under the brand name Tamiflu®, is an orally administered antiviral medication pivotal in the treatment and prophylaxis of both influenza A and B virus infections.[1][2] Its development by Gilead Sciences marked a significant achievement in structure-based drug design. Oseltamivir is a prodrug, meaning it is administered in an inactive form and is converted hepatically by esterases into its active metabolite, oseltamivir carboxylate.[3][4][5] This active form is a potent and selective inhibitor of the viral neuraminidase enzyme.[6][7] The neuraminidase enzyme is critical for the influenza virus's life cycle, specifically for the release of new viral particles from infected host cells.[3][6] The most established industrial synthesis of oseltamivir begins with shikimic acid, a natural product harvested from Chinese star anise.[8][9] This guide provides a detailed overview of the discovery, mechanism of action, synthesis, and key quantitative data associated with oseltamivir.

Discovery and Development

The journey to discover oseltamivir began at Gilead Sciences in the early 1990s, with the goal of creating an orally bioavailable neuraminidase inhibitor.[9][10] This endeavor was built upon the fundamental understanding that the neuraminidase enzyme is essential for influenza virus replication, as it cleaves sialic acid residues on the host cell surface, enabling the release of newly formed virions.[3][6]

Leveraging X-ray crystallography data of the neuraminidase active site, scientists employed structure-based drug design to develop molecules that could mimic the natural substrate, sialic acid, and bind to the enzyme with high affinity. This rational design process led to the identification of oseltamivir carboxylate (GS-4071) as a highly potent inhibitor. However, due to its poor oral bioavailability, the ethyl ester prodrug, oseltamivir (GS-4104), was developed.[1] This prodrug is readily absorbed and efficiently metabolized in the liver to the active carboxylate form.[4][11] In 1996, Gilead Sciences exclusively licensed the patents to Roche for final development and commercialization.[1] The FDA approved oseltamivir phosphate in 1999 for the treatment of influenza in adults.[1]

Mechanism of Action

Oseltamivir's therapeutic effect stems from the competitive inhibition of the influenza virus neuraminidase enzyme by its active metabolite, oseltamivir carboxylate.[1]

-

Viral Replication Cycle: After an influenza virus replicates inside a host cell, new virions emerge by budding from the cell membrane.

-

Role of Hemagglutinin and Neuraminidase: The viral surface protein hemagglutinin binds to sialic acid on the host cell, which initially tethers the new virus particle to the cell it just exited. The other major viral surface protein, neuraminidase, then cleaves these sialic acid residues, releasing the virus and allowing it to infect other cells.[3]

-

Inhibition by Oseltamivir Carboxylate: Oseltamivir carboxylate, a sialic acid analogue, binds tightly to the active site of the neuraminidase enzyme.[1] This binding action blocks the enzyme's ability to cleave sialic acid.

-

Outcome: As a result, newly formed virions cannot detach from the host cell surface. They aggregate on the cell membrane, preventing the spread of the infection within the respiratory tract.[5][7]

Signaling Pathway Visualization

Caption: Mechanism of action of Oseltamivir.

Chemical Synthesis

The commercial synthesis of oseltamivir predominantly starts from (-)-shikimic acid, a natural product that can be isolated from Chinese star anise or produced via fermentation in E. coli.[8] While numerous synthetic routes have been developed, the path from shikimic acid remains a benchmark.[2][12]

An efficient, eight-step synthesis from (-)-shikimic acid achieves an overall yield of approximately 47%.[13] Key transformations include the formation of a trimesylate, regioselective azidation, aziridination, and subsequent ring-opening to install the required amino and ether functionalities.[14][15]

Synthetic Workflow Visualization

Caption: Key workflow for Oseltamivir synthesis from (-)-Shikimic Acid.

Quantitative Data

Table 1: In Vitro Neuraminidase Inhibition

The potency of oseltamivir's active metabolite, oseltamivir carboxylate, is quantified by its 50% inhibitory concentration (IC50) against various influenza strains. Lower IC50 values indicate higher potency.

| Influenza Virus Strain/Type | Inhibitor | Mean IC50 (nM) |

| Influenza A/H1N1 | Oseltamivir Carboxylate | 0.92 - 2.5[5][7][16] |

| Influenza A/H3N2 | Oseltamivir Carboxylate | 0.2 - 0.96[7][17] |

| Influenza B | Oseltamivir Carboxylate | 5.21 - 60[5][7][16] |

| Influenza A/Texas (Experimental) | Oseltamivir Carboxylate | 0.18 ± 0.11[18] |

| Influenza B/Yamagata (Experimental) | Oseltamivir Carboxylate | 16.76 ± 4.10[18] |

Note: IC50 values can vary based on the specific viral isolate and the assay conditions used.[16]

Table 2: Pharmacokinetic Properties

The pharmacokinetic profile of oseltamivir and its active metabolite is crucial for its clinical efficacy.[4]

| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active) |

| Oral Bioavailability | >80%[1][11] | N/A (formed in vivo) |

| Metabolism | Extensively hydrolyzed by hepatic esterases[4][11] | Minimal |

| Plasma Protein Binding | 42%[1][11] | 3%[1] |

| Elimination Half-life | 1–3 hours[1] | 6–10 hours[1][11] |

| Excretion | Minimal | >99% via renal excretion[11] |

| Volume of Distribution | N/A | 23–26 Liters[1][11] |

Experimental Protocols

Protocol 1: Key Synthetic Step - Regioselective Azidation

This protocol describes a key step in the synthesis from shikimic acid: the conversion of the trimesylate intermediate to the azido-dimesylate.[14][15]

-

Dissolution: Dissolve the trimesylate intermediate (1 equivalent) in a solvent mixture of acetone and water.

-

Reagent Addition: Add sodium azide (NaN₃, 4 equivalents) to the solution.

-

Reaction: Stir the mixture vigorously at a controlled low temperature (e.g., 0-5°C). Maintaining a low temperature is critical to prevent the formation of an aromatic byproduct through elimination.[15]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired azido-dimesylate.

Protocol 2: Fluorometric Neuraminidase Inhibition Assay

This protocol outlines a standard method for determining the IC50 value of a test compound against influenza neuraminidase.[16][18][19]

-

Reagent Preparation:

-

Prepare a dilution series of the test compound (e.g., oseltamivir carboxylate) in assay buffer.

-

Dilute the influenza virus stock to a standardized neuraminidase activity level.

-

Prepare the fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), at a final concentration of 100 µM.[18]

-

-

Assay Plate Setup:

-

In a 96-well black microplate, add the diluted test compound solutions.

-

Include control wells: "virus only" (no inhibitor) and "blank" (no virus).

-

-

Incubation:

-

Add the diluted virus to all wells except the blank wells.

-

Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Add the MUNANA substrate to all wells to initiate the reaction.

-

Incubate the plate at 37°C for 60 minutes.[18]

-

-

Fluorescence Reading:

-

Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.7).

-

Measure the fluorescence using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all readings.

-

Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the "virus only" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

Oseltamivir stands as a premier example of successful rational drug design in the fight against influenza. Its discovery pathway, from understanding the viral life cycle to the intricacies of its chemical synthesis, showcases the multidisciplinary nature of modern pharmaceutical development.[9] The quantitative pharmacokinetic and clinical data have firmly established its efficacy and safety profile, making it a cornerstone of public health preparedness for both seasonal and pandemic influenza.[20] Ongoing research continues to explore more efficient and scalable synthesis routes, highlighting the continued importance of oseltamivir in the scientific and medical communities.[12]

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

An In-depth Technical Guide on the Mechanism of Action of Imatinib in Biological Systems

Please specify the "[Compound Name]" for which you require the in-depth technical guide. Once you provide the name of the compound, I will proceed with generating the detailed report as per your instructions.

For the purpose of demonstrating the expected output, I will proceed with a well-studied compound: Imatinib .

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the molecular mechanism of Imatinib, a tyrosine kinase inhibitor, detailing its interaction with target proteins and the subsequent effects on downstream signaling pathways.

Introduction

Imatinib is a small molecule kinase inhibitor that potently and selectively targets a few specific tyrosine kinases. It was one of the first drugs developed through rational drug design and has revolutionized the treatment of certain cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). Its mechanism relies on binding to the ATP-binding site of these kinases, thereby preventing their enzymatic activity and blocking downstream signaling cascades that are crucial for tumor cell proliferation and survival.

Core Mechanism of Action: Competitive ATP Inhibition

Imatinib's primary mechanism of action is the competitive inhibition of the ATP binding site of specific tyrosine kinases. By occupying the site where ATP would normally bind, Imatinib locks the kinase in a closed or inactive conformation. This prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, effectively halting the signal transduction cascade. The specificity of Imatinib is directed towards the Abl family kinases (including the fusion protein BCR-Abl), the stem cell factor receptor (c-KIT), and the platelet-derived growth factor receptors (PDGF-R).

Key Signaling Pathways Affected by Imatinib

The inhibition of BCR-Abl, c-KIT, and PDGF-R by Imatinib disrupts several key signaling pathways that are constitutively active in certain cancers, leading to uncontrolled cell growth and survival.

3.1. Inhibition of the BCR-Abl Pathway in Chronic Myeloid Leukemia (CML)

In CML, the Philadelphia chromosome translocation results in the creation of the BCR-Abl fusion gene, which encodes a constitutively active tyrosine kinase. This aberrant kinase drives the malignant transformation of hematopoietic cells by activating a multitude of downstream pathways. Imatinib directly inhibits BCR-Abl, leading to the downregulation of these pathways, including the Ras/MAPK pathway, which controls cell proliferation, and the PI3K/Akt pathway, which promotes cell survival.

Figure 1: Imatinib inhibition of the BCR-Abl signaling pathway.

3.2. Inhibition of c-KIT and PDGF-R Pathways

Gain-of-function mutations in c-KIT or PDGF-R are oncogenic drivers in GISTs and other malignancies. Imatinib targets these mutated, constitutively active receptors, blocking downstream signaling through pathways analogous to those affected in CML, such as the PI3K/Akt and MAPK pathways, thereby inducing apoptosis and inhibiting the proliferation of tumor cells.

Quantitative Data Summary

The efficacy of Imatinib is quantified by its inhibitory concentration (IC50) against target kinases.

| Target Kinase | Cell Line/Assay Type | IC50 (nM) | Reference |

| v-Abl | Kinase Assay | 600 | |

| c-Abl | Kinase Assay | 38 | |

| BCR-Abl | CML Cell Lines | 250 - 500 | |

| c-KIT | GIST Cell Lines | 100 - 1000 | |

| PDGF-R | Kinase Assay | 100 |

Experimental Protocols

The characterization of Imatinib's mechanism of action involves a variety of experimental techniques.

5.1. In Vitro Kinase Assays

-

Objective: To determine the direct inhibitory effect of Imatinib on the enzymatic activity of a purified target kinase.

-

Methodology:

-

Recombinant purified kinase (e.g., Abl, c-KIT) is incubated in a reaction buffer containing a specific peptide substrate and ATP, often radiolabeled ([γ-³²P]ATP).

-

Imatinib is added at varying concentrations to different reaction wells.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the free ATP, typically by spotting the mixture onto phosphocellulose paper and washing away the unbound ATP.

-

The amount of incorporated radioactivity, corresponding to the kinase activity, is measured using a scintillation counter.

-

IC50 values are calculated by plotting kinase activity against the log of Imatinib concentration.

-

Figure 2: Workflow for an in vitro kinase assay to determine IC50.

5.2. Cell-Based Proliferation and Apoptosis Assays

-

Objective: To assess the effect of Imatinib on the viability and proliferation of cancer cells expressing the target kinases.

-

Methodology:

-

Cancer cell lines (e.g., K562 for CML, GIST-T1 for GIST) are seeded in multi-well plates.

-

Cells are treated with a range of Imatinib concentrations for a specified duration (e.g., 48-72 hours).

-

Cell proliferation is measured using assays such as MTT or WST-1, which quantify metabolic activity as a proxy for cell number.

-

Apoptosis can be assessed by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, which distinguishes between live, apoptotic, and necrotic cells.

-

Western blotting can be used to probe for the phosphorylation status of the target kinase and downstream signaling proteins to confirm mechanism of action within the cell.

-

Conclusion

Imatinib serves as a paradigm for targeted cancer therapy, demonstrating that a deep understanding of the molecular drivers of a disease can lead to the development of highly effective and specific inhibitors. Its mechanism of action, centered on the competitive inhibition of the ATP-binding site of key oncogenic tyrosine kinases, directly links the molecular pathology of cancers like CML and GIST to a precise therapeutic intervention. The experimental protocols outlined provide a framework for the continued evaluation of Imatinib and the discovery of next-generation kinase inhibitors.

In vitro characterization of [Compound Name]

An In-Depth Technical Guide to the In Vitro Characterization of Imatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, marketed under the trade name Gleevec® or Glivec®, is a cornerstone of targeted cancer therapy.[1] It is a 2-phenylaminopyrimidine derivative that functions as a potent and selective tyrosine kinase inhibitor (TKI).[2][3] Initially developed for the treatment of Chronic Myeloid Leukemia (CML), its application has expanded to include Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) and certain gastrointestinal stromal tumors (GIST).[1][4] Imatinib's success lies in its ability to specifically target the molecular drivers of these cancers.[5][6] This technical guide provides a comprehensive overview of the in vitro characterization of Imatinib, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action

Imatinib's primary mechanism of action is the competitive inhibition of specific tyrosine kinases. It binds to the ATP-binding site of the kinase domain, stabilizing the enzyme in an inactive conformation.[5] This prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling cascades that promote cellular proliferation and survival.[5][6][7]

The primary targets of Imatinib include:

-

BCR-ABL: A constitutively active tyrosine kinase, the product of the Philadelphia chromosome translocation, which is the hallmark of CML.[5][8]

-

c-KIT: A receptor tyrosine kinase, mutations of which are implicated in the pathogenesis of GIST.[9][10]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Another receptor tyrosine kinase that, when dysregulated, can drive tumor growth.[9][11]

Imatinib is highly selective for these kinases, although it does inhibit other kinases such as ABL2 (ARG) and DDR1.[11] It also has a known non-kinase off-target, the oxidoreductase NQO2.[12][13]

Signaling Pathway Inhibition

The oncogenic activity of the BCR-ABL fusion protein stems from its ability to activate a multitude of downstream signaling pathways crucial for cell cycle progression and survival.[14] By inhibiting BCR-ABL, Imatinib effectively shuts down these oncogenic signals. The key pathways affected include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in BCR-ABL-positive cells.[14][15]

Quantitative Data Presentation

The in vitro potency of Imatinib is measured by its half-maximal inhibitory concentration (IC50), which varies depending on the target and the assay format (cell-free vs. cell-based).

Table 1: Imatinib IC50 Values for Target Kinase Inhibition

| Target Kinase | Assay Type | IC50 Value (µM) |

| v-Abl | Cell-free / Cell-based | 0.6 |

| c-Kit | Cell-free / Cell-based | 0.1 |

| PDGFR | Cell-free / Cell-based | 0.1 |

| PDGFRα | In vitro kinase assay | 0.071 |

| PDGFRβ | In vitro kinase assay | 0.607 |

| NQO2 (off-target) | Enzyme activity assay | 0.082 |

| Data sourced from multiple in vitro studies.[2][9][13] |

Table 2: Imatinib IC50 Values from Cell Viability Assays

| Cell Line | Cancer Type | Primary Target | IC50 Value (µM) |

| K562 | Chronic Myeloid Leukemia | BCR-ABL | ~0.2 - 2.64 |

| NCI-H727 | Bronchial Carcinoid | c-Kit/PDGFR | 32.4 |

| BON-1 | Pancreatic Carcinoid | c-Kit/PDGFR | 32.8 |

| Data sourced from multiple cell-based in vitro studies.[9][10] |

Experimental Protocols

Standardized in vitro assays are fundamental for characterizing the activity of Imatinib.

Protocol 1: In Vitro Kinase Inhibition Assay (for BCR-ABL)

This biochemical assay directly measures the inhibitory effect of Imatinib on the enzymatic activity of recombinant BCR-ABL kinase.[8]

Objective: To determine the IC50 of Imatinib for BCR-ABL kinase.

Materials:

-

Recombinant BCR-ABL enzyme

-

Specific peptide substrate (e.g., GST-Crk fusion protein)[8]

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT)[8]

-

ATP (including γ-³²P-ATP for radioactive detection)

-

Imatinib mesylate (serial dilutions)

-

SDS-PAGE and Western blotting reagents or scintillation counter

Procedure:

-

Preparation: Prepare serial dilutions of Imatinib in the kinase assay buffer.

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the recombinant BCR-ABL enzyme, the peptide substrate, and the various concentrations of Imatinib.[16]

-

Initiation: Initiate the kinase reaction by adding ATP (and γ-³²P-ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).[8][16]

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.[16]

-

Detection:

-

Radioactive Method: Separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of ³²P into the substrate.[8]

-

Non-Radioactive Method (Western Blot): Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the substrate. Detect with a chemiluminescent substrate.[17]

-

-

Data Analysis: Quantify the signal (band intensity or radioactive counts) and calculate the percentage of inhibition for each Imatinib concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Imatinib concentration and fitting the data to a sigmoidal dose-response curve.[8]

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the effect of Imatinib on the metabolic activity and proliferation of cancer cell lines.[10]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of Imatinib on CML cells (e.g., K562).[8]

Materials:

-

CML cell line (e.g., K562)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)[8]

-

Imatinib mesylate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[17]

-

96-well flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment (if applicable).[17]

-

Imatinib Treatment: Prepare serial dilutions of Imatinib in complete culture medium. Remove the existing medium and add 100 µL of the medium containing the different concentrations of Imatinib. Include untreated and vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[16][17]

-

Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly (e.g., by pipetting or shaking) to dissolve the formazan crystals.[18]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Subtract the average absorbance of the "medium only" blank wells. Calculate the percentage of viability for each Imatinib concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the Imatinib concentration to generate a dose-response curve and determine the IC50 value.

Mechanisms of In Vitro Resistance

Despite its efficacy, resistance to Imatinib can develop. In vitro studies have been crucial in elucidating the underlying mechanisms, which can be broadly categorized as:

-

BCR-ABL Dependent: The most common mechanism involves point mutations within the ABL kinase domain that either directly impair Imatinib binding or stabilize the active conformation of the kinase, to which Imatinib has a lower affinity.[19][20][21] Amplification of the BCR-ABL gene, leading to overexpression of the target protein, is another cause.[20]

-

BCR-ABL Independent: These mechanisms include the activation of alternative signaling pathways (e.g., by SRC family kinases), changes in drug influx/efflux transporter expression, and the inherent resistance of leukemic stem cells.[15][19][20]

Conclusion

The in vitro characterization of Imatinib has been fundamental to understanding its therapeutic success. Through a combination of biochemical kinase assays and cell-based functional assays, its potent and selective inhibition of the BCR-ABL, c-KIT, and PDGFR kinases has been clearly established. The detailed protocols and quantitative data presented in this guide serve as a foundation for the continued research and development of tyrosine kinase inhibitors, with the ongoing goal of improving therapeutic efficacy and overcoming drug resistance.

References

- 1. Imatinib Mesylate | c-Kit inhibitor | Bcr-Abl inhibitor | Gleevec or Glivec | CAS 220127-57-1 | Buy Imatinib Mesylate from Supplier InvivoChem [invivochem.com]

- 2. benchchem.com [benchchem.com]

- 3. In vitro inhibitory effects of imatinib mesylate on stromal cells and hematopoietic progenitors from bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imatinib: MedlinePlus Drug Information [medlineplus.gov]

- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Imatinib - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Cell viability assay [bio-protocol.org]

- 19. Resistance to imatinib: mutations and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. pnas.org [pnas.org]

A Comprehensive Technical Guide on the Preliminary Bioactivity of Quercetin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the preliminary bioactivity of Quercetin, a naturally occurring flavonoid found in many fruits and vegetables.[1][2] Quercetin has garnered significant attention for its antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This document summarizes key quantitative data, details common experimental protocols, and visualizes critical biological pathways and workflows to support further research and development.

Core Bioactivities of Quercetin

Quercetin exhibits a broad range of biological activities, primarily attributed to its antioxidant and anti-inflammatory effects.[1][2] These properties form the basis for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[3][4][5]

-

Anticancer Activity: Quercetin has been shown to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death).[6][7][8] Its mechanisms include cell cycle arrest and the modulation of signaling pathways involved in tumor progression.[5][9][10]

-

Anti-inflammatory Activity: Quercetin can suppress inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.[1][11] It notably interferes with the NF-κB signaling pathway, a key regulator of inflammatory responses.[11][12][13]

-

Antioxidant Activity: As a potent antioxidant, Quercetin scavenges free radicals, protecting cells from oxidative damage.[1][2] This activity is central to its protective effects against a range of diseases linked to oxidative stress.[14][15]

Quantitative Data on Quercetin's Bioactivity

The following tables summarize the inhibitory concentration (IC50) values of Quercetin against various cancer cell lines and its radical scavenging activity.

Table 1: Anticancer Activity of Quercetin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| A549 | Lung Cancer | 8.65 | 24 | [10] |

| A549 | Lung Cancer | 7.96 | 48 | [10] |

| A549 | Lung Cancer | 5.14 | 72 | [10] |

| H69 | Lung Cancer | 14.2 | 24 | [10] |

| H69 | Lung Cancer | 10.57 | 48 | [10] |

| H69 | Lung Cancer | 9.18 | 72 | [10] |

| MCF-7 | Breast Cancer | 73 | 48 | [16] |

| MDA-MB-231 | Breast Cancer | 85 | 48 | [16] |

| MDA-MB-231 | Breast Cancer | 295 | 48 | [17] |

| T47D | Breast Cancer | 50 | 48 | [18] |

| HL-60 | Leukemia | 7.7 | 96 | [9] |

IC50 values represent the concentration of Quercetin required to inhibit the growth of 50% of the cancer cells.

Table 2: Antioxidant Activity of Quercetin

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 19.17 | [19] |

| H2O2 Scavenging | 36.22 | [19] |

IC50 values represent the concentration of Quercetin required to scavenge 50% of the respective radicals.

Key Signaling Pathways Modulated by Quercetin

Quercetin exerts its biological effects by modulating several key signaling pathways. Diagrams for these pathways are provided below.

3.1. Nrf2 Signaling Pathway

Quercetin is known to activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[4][14][20] By activating Nrf2, Quercetin enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.[4][15]

Caption: Quercetin-mediated activation of the Nrf2 signaling pathway.

3.2. NF-κB Signaling Pathway

Quercetin has been shown to inhibit the NF-κB signaling pathway, which plays a central role in inflammation.[12][13] By blocking this pathway, Quercetin reduces the expression of pro-inflammatory genes.[21]

References

- 1. Overviews of Biological Importance of Quercetin: A Bioactive Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Promising bioactive properties of quercetin for potential food applications and health benefits: A review [frontiersin.org]

- 4. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quercetin attenuated oxidative DNA damage through NRF2 signaling pathway in rats with DMH induced colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Quercetin synergistically potentiates the anti-metastatic effect of 5-fluorouracil on the MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journal.waocp.org [journal.waocp.org]

- 19. nehu.ac.in [nehu.ac.in]

- 20. mdpi.com [mdpi.com]

- 21. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Yondelis (Trabectedin): A Comprehensive Technical Guide to its Natural Sources and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yondelis (Trabectedin, ET-743) is a potent marine-derived antineoplastic agent that has garnered significant attention for its unique mechanism of action and clinical efficacy against specific malignancies, particularly advanced soft tissue sarcoma and ovarian cancer. Originally isolated from the Caribbean sea squirt Ecteinascidia turbinata, its complex structure and low natural abundance have spurred extensive research into its biosynthesis, total synthesis, and the development of synthetic analogues. This technical guide provides an in-depth overview of the natural sources of Trabectedin, its biosynthetic origins, and the synthetic strategies developed to provide a sustainable supply for clinical use. Furthermore, it explores the landscape of Trabectedin analogues, detailing their structural modifications and therapeutic potential.

Natural Sources and Biosynthesis

Trabectedin was first isolated from the marine tunicate Ecteinascidia turbinata.[1] However, the actual producer of this complex molecule is not the tunicate itself but a microbial symbiont, Candidatus Endoecteinascidia frumentensis.[1] The yield of Trabectedin from its natural source is exceedingly low, necessitating alternative production methods to meet clinical demand.

The biosynthesis of Trabectedin is a complex process involving a non-ribosomal peptide synthetase (NRPS) pathway. The pathway utilizes modified tyrosine and cysteine residues as building blocks, which undergo a series of enzymatic modifications, including hydroxylation, methylation, and Pictet-Spengler reactions, to construct the characteristic tetrahydroisoquinoline framework of the molecule.

Quantitative Yield Comparison

The stark contrast in yields between natural extraction and synthetic routes underscores the critical importance of chemical synthesis in the development of Trabectedin as a therapeutic agent.

| Production Method | Organism/Starting Material | Number of Steps | Overall Yield | Reference(s) |

| Natural Isolation | Ecteinascidia turbinata | N/A | ~0.0001% | [2] |

| Total Synthesis | Cbz-protected (S)-tyrosine | 26 | 1.6% | [3][4][5][6] |

| Semi-synthesis | Cyanosafracin B | 20 | 1.14% | [7] |

| Semi-synthesis | Safracin B | 14 | 1.5% | [3] |

Experimental Protocols: An Overview of Key Methodologies

Due to the proprietary and highly complex nature of the detailed experimental procedures, this section provides a high-level overview of the key strategies employed in the isolation and synthesis of Trabectedin and its analogue, Lurbinectedin.

Isolation from Ecteinascidia turbinata

The isolation of Trabectedin from its natural source is a multi-step process involving:

-

Extraction: The tunicate biomass is typically extracted with a mixture of polar organic solvents, such as methanol and dichloromethane, to isolate a wide range of secondary metabolites.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: A series of chromatographic techniques, including column chromatography (using silica gel, Sephadex, etc.) and high-performance liquid chromatography (HPLC), are employed for the purification of Trabectedin from the complex mixture.

Total Synthesis of Trabectedin and Lurbinectedin

The total synthesis of Trabectedin and its analogue Lurbinectedin is a significant feat of organic chemistry, involving numerous stereocontrolled reactions. A convergent approach is often employed, where different fragments of the molecule are synthesized separately and then coupled together. Key reactions in these synthetic routes include:

-

Pictet-Spengler Reaction: This reaction is crucial for the construction of the tetrahydroisoquinoline ring systems that form the core of the molecules.[8]

-

Mannich Reaction: Utilized in the formation of key carbon-carbon bonds.

-

Strecker Reaction: Employed for the synthesis of α-amino cyanides, which are precursors to amino acids.

-

Curtius Rearrangement: A method for the conversion of carboxylic acids to isocyanates.

-

Chiral Hydrogenation: Enantioselective hydrogenation reactions are used to establish the correct stereochemistry at various chiral centers.

-

Macrocyclization: The formation of the 10-membered lactone bridge is a critical and often challenging step in the synthesis.[9][10]

Semi-synthesis from Cyanosafracin B

A more commercially viable approach to Trabectedin production is a semi-synthetic route starting from cyanosafracin B, an antibiotic produced by the bacterium Pseudomonas fluorescens. This process involves a series of chemical transformations to convert the cyanosafracin B scaffold into the final Trabectedin structure.

Analogues of Trabectedin

The complex structure of Trabectedin has provided a rich scaffold for the development of synthetic analogues with potentially improved therapeutic properties.

Lurbinectedin (PM01183)

Lurbinectedin is the most prominent analogue of Trabectedin and has received regulatory approval for the treatment of small cell lung cancer. Structurally, it differs from Trabectedin in the C-terminal tetrahydroisoquinoline unit, which is replaced by a tetrahydro-β-carboline moiety.[8] This modification is achieved in the final steps of the synthesis by using a different amine in the Pictet-Spengler reaction.[9][10]

Signaling Pathways and Mechanism of Action

The antitumor activity of Trabectedin is attributed to its unique interaction with DNA and its interference with cellular processes, particularly transcription and DNA repair.

DNA Binding and Alkylation

Trabectedin binds to the minor groove of DNA, where it covalently alkylates the N2 position of guanine.[11] This binding induces a bend in the DNA helix towards the major groove, which is a distinctive feature compared to other DNA-binding agents.

Interference with Transcription-Coupled Nucleotide Excision Repair (TC-NER)

The Trabectedin-DNA adduct is recognized by the TC-NER machinery. However, instead of repairing the lesion, the TC-NER complex is stalled, leading to the formation of persistent single-strand breaks. This abortive repair process is a key element of Trabectedin's cytotoxicity.[12]

Induction of Apoptosis

The accumulation of DNA damage and the stalling of DNA repair and transcription ultimately trigger programmed cell death (apoptosis) in cancer cells.

Visualizations

Trabectedin Mechanism of Action

Caption: Trabectedin's mechanism of action, from DNA binding to apoptosis.

Synthetic Workflow Overview

Caption: A generalized workflow for the total synthesis of Trabectedin and Lurbinectedin.

References

- 1. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A Scalable Total Synthesis of the Antitumor Agents Et-743 and Lurbinectedin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. How is Lurbinectedin synthesised?_Chemicalbook [chemicalbook.com]

- 10. Lurbinectedin synthesis - chemicalbook [chemicalbook.com]

- 11. What is the mechanism of Trabectedin? [synapse.patsnap.com]

- 12. biorxiv.org [biorxiv.org]

Ibudilast: A Comprehensive Technical Review of Its Mechanisms and Novel Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibudilast (MN-166) is a small-molecule, orally bioavailable phosphodiesterase (PDE) inhibitor with a multi-faceted mechanism of action that extends beyond PDE inhibition to include modulation of macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4). Initially approved in Japan for the treatment of bronchial asthma and post-stroke complications, Ibudilast is now under extensive investigation for a range of neurodegenerative and inflammatory conditions.[1][2][3] Its ability to cross the blood-brain barrier and exert anti-inflammatory and neuroprotective effects within the central nervous system (CNS) makes it a promising candidate for novel therapeutic applications.[4] This technical guide provides a comprehensive review of the scientific literature on Ibudilast, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex signaling pathways.

Core Mechanisms of Action

Ibudilast's therapeutic potential stems from its ability to modulate multiple key signaling pathways involved in inflammation and cellular homeostasis.

Phosphodiesterase (PDE) Inhibition

Ibudilast is a non-selective PDE inhibitor, with a notable affinity for PDE3, PDE4, PDE10, and PDE11.[5] By inhibiting these enzymes, Ibudilast increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] This elevation in cyclic nucleotides leads to a cascade of downstream effects, including the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory mediators.[1]

Macrophage Migration Inhibitory Factor (MIF) Inhibition

Ibudilast acts as an allosteric, non-competitive inhibitor of MIF, a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.[7] It binds to a site distinct from the MIF tautomerase active site, inducing a conformational change that inhibits MIF's biological activity.[8] This inhibition of MIF contributes significantly to Ibudilast's anti-inflammatory properties.

Toll-Like Receptor 4 (TLR4) Antagonism

Ibudilast has been shown to act as a TLR4 antagonist.[9][10] TLR4 is a key receptor in the innate immune system that, when activated by ligands such as lipopolysaccharide (LPS), triggers a pro-inflammatory signaling cascade. By antagonizing TLR4, Ibudilast can further dampen the inflammatory response.

Data Presentation: Quantitative Analysis of Ibudilast's Activity

The following tables summarize the key quantitative data regarding Ibudilast's inhibitory activity from the reviewed literature.

Table 1: Ibudilast Phosphodiesterase (PDE) Inhibition

| PDE Subtype | IC50 Value | Source |

| PDE4A | 54 nM | [11] |

| PDE4B | 65 nM | [11] |

| PDE4C | 239 nM | [11] |

| PDE4D | 166 nM | [11] |

| PDE4 (general) | 0.05 - 0.24 µM | [12] |

Table 2: Ibudilast Macrophage Migration Inhibitory Factor (MIF) Inhibition

| Parameter | Value | Method | Source |

| IC50 (Tautomerase Activity) | 9.5 ± 5.6 µM | Dopachrome Tautomerase Assay | [13] |

| Ki (Inhibition Constant) | 30.9 µM | Enzymatic Analysis | [8] |

| Kd (Dissociation Constant) | 1.4 µM | Surface Plasmon Resonance | [8] |

Note: Variability in reported values (IC50, Ki, Kd) for MIF inhibition may be due to different experimental conditions and methodologies.

Signaling Pathways and Experimental Workflows

The multifaceted nature of Ibudilast's mechanism of action is best understood by visualizing its impact on key signaling pathways.

Ibudilast's Core Signaling Pathways

The following diagram illustrates the primary signaling pathways modulated by Ibudilast.

References

- 1. researchgate.net [researchgate.net]

- 2. Ibudilast | MS Trust [mstrust.org.uk]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. researchgate.net [researchgate.net]

- 5. ibiantech.com [ibiantech.com]

- 6. mdpi.com [mdpi.com]

- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 8. file.elabscience.com [file.elabscience.com]

- 9. benchchem.com [benchchem.com]

- 10. 101.200.202.226 [101.200.202.226]

- 11. arborassays.com [arborassays.com]

- 12. raybiotech.com [raybiotech.com]

- 13. Anti-macrophage migration inhibitory factor (MIF) activity of ibudilast: A repurposing drug attenuates the pathophysiology of leptospirosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Toxicity of Dequalinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dequalinium chloride is a quaternary ammonium cation with a broad spectrum of activity against bacteria and fungi.[1][2] It is utilized as an antiseptic and disinfectant, commonly found in lozenges for sore throats and in vaginal tablets for the treatment of bacterial vaginosis.[2][3] Its mechanism of action is multifaceted, primarily involving the disruption of microbial cell membrane integrity, which leads to increased permeability and leakage of essential intracellular components.[4][5] Dequalinium chloride also interferes with microbial metabolic processes by inhibiting membrane-bound enzymes and can bind to DNA, hindering replication and transcription.[4][6] As a lipophilic, cationic compound, it selectively accumulates in the mitochondria of certain cells, acting as a mitochondrial poison by inhibiting cellular energy production.[6][7] This guide provides a comprehensive initial assessment of the safety and toxicity of dequalinium chloride, compiling available data on its toxicological profile.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicity data for dequalinium chloride based on available literature.

Table 2.1: Acute Toxicity - Lethal Dose (LD50) Values

| Species | Route of Administration | LD50 Value | Reference(s) |

| Mouse | Intraperitoneal (i.p.) | 18.3 mg/kg | [1][7][8] |

| Mouse | Intraperitoneal (i.p.) | 18,300 µg/kg | [9] |

| Mouse | Subcutaneous (s.c.) | 70 mg/kg | [9][10][11] |

| Mouse | Intravenous (i.v.) | 1.9 mg/kg | [10][11] |

| Mouse | Oral | 150-1000 mg/kg | [10][11] |

| Rat | Oral | 250-1000 mg/kg | [10] |

| Guinea Pig | Oral | 150-300 mg/kg | [10] |

| Rabbit | Oral | ~500 mg/kg | [10][11] |

| Dog | Oral | ~500 mg/kg | [10][11] |

Table 2.2: Other Toxicity Data

| Study Type | Species | Dosing Regimen | Observations | Reference(s) |

| Maximum Tolerated Dose (Single Dose) | Mouse (BALB/c) | 15 mg/kg (i.p.) | No significant adverse effects noted. | [7] |

| Subchronic Toxicity | Mouse (BALB/c) | 6 and 7 mg/kg (i.p.) every other day for 15 doses | 60% of animals tolerated this regimen. | [7] |

| Subchronic Toxicity | Mouse (BALB/c) | 11 and 12 mg/kg (i.p.) every 7 days for 5 doses | 100% of animals tolerated this regimen. | [7] |

| Organ Toxicity | Mouse | Single i.p. doses of 20 and 25 mg/kg | Significant damage to the liver and kidneys, with secondary pulmonary congestion. | [7] |

Hazard Identification and Classification

Dequalinium chloride is classified as a hazardous substance.[10] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][12]

Experimental Protocols

Acute Toxicity (LD50) Determination Workflow

The determination of the Lethal Dose 50 (LD50) is a standardized procedure to assess the acute toxicity of a substance.

Caption: Workflow for a typical acute toxicity (LD50) study.

In Vitro Cytotoxicity Assay Workflow

This workflow outlines a common procedure for assessing the cytotoxic effects of a compound on cell lines.

Caption: General workflow for an in vitro cytotoxicity assay.

Mechanism of Action and Signaling Pathways

Dequalinium chloride's toxicity is closely linked to its mechanism of action. As a cationic, lipophilic molecule, it preferentially accumulates in mitochondria, the powerhouse of the cell.[7]

Mitochondrial Targeting and Disruption

The primary mechanism of toxicity involves the disruption of mitochondrial function.

Caption: Dequalinium chloride's mechanism of mitochondrial toxicity.

Other Reported Mechanisms and Effects

Beyond its effects on mitochondria, dequalinium chloride has been reported to have other biological activities:

-

Antagonist of α7 nAChR: It acts as an antagonist of the alpha-7 nicotinic acetylcholine receptor.[1]

-

Potassium Channel Blocker: It is a selective blocker of apamin-sensitive potassium channels.[1]

-

DNA Intercalation: It can intercalate between DNA bases, which can interfere with DNA replication and transcription.[4][6]

-

Inhibition of Kinases: In the context of its anticancer properties, it has been shown to inhibit protein kinase C (PKC) and other kinases involved in cell signaling pathways like Raf/MEK/ERK1/2 and PI3K/Akt.[3][6][13]

Reproductive and Developmental Toxicity

Currently, there is limited specific data from studies on the reproductive and developmental toxicity of dequalinium chloride. However, for its use in vaginal tablets, it is noted that systemic absorption is very low.[2] Animal studies conducted with other quaternary ammonium compounds have not indicated reproductive toxicity.[14] Due to negligible absorption after vaginal application, adverse effects on a fetus or newborn are considered improbable.[2][14]

Genotoxicity and Carcinogenicity

Information on the genotoxicity and carcinogenicity of dequalinium chloride is not extensively detailed in the available search results. Some sources state that there is no data available for germ cell mutagenicity or carcinogenicity.[15][16] It is not listed as a carcinogen by IARC, NTP, or OSHA.[9]

Conclusion

Dequalinium chloride demonstrates significant dose- and route-dependent acute toxicity, with the intravenous route being the most toxic. The primary target organs for systemic toxicity are the liver and kidneys.[7][8] Its mechanism of toxicity is primarily linked to its action as a mitochondrial poison, disrupting cellular energy metabolism. While it is an effective topical antiseptic with low systemic absorption in such applications, its potential for severe systemic toxicity upon significant absorption warrants careful consideration in any new drug development endeavors. Further studies are needed to fully characterize its genotoxic, carcinogenic, and reproductive toxicity potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Use of locally delivered dequalinium chloride in the treatment of vaginal infections: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal applications and molecular targets of dequalinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dequalinium Chloride? [synapse.patsnap.com]

- 5. What is Dequalinium Chloride used for? [synapse.patsnap.com]

- 6. Dequalinium | C30H40N4+2 | CID 2993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Toxicity of the mitochondrial poison dequalinium chloride in a murine model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. CN103749457A - Application of dequalinium chloride as mouse birth control medicine - Google Patents [patents.google.com]

- 12. Dequalinium Chloride | C30H40Cl2N4 | CID 10649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Dequalinium Chloride | CAS#:522-51-0 | Chemsrc [chemsrc.com]

- 14. verification.fda.gov.ph [verification.fda.gov.ph]

- 15. chemicalbook.com [chemicalbook.com]

- 16. cleanchemlab.com [cleanchemlab.com]

Methodological & Application

Application Note: Synthesis and Purification of Acetylsalicylic Acid (Aspirin)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylsalicylic acid, commonly known as aspirin, is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties.[1][2][3] Its therapeutic effects are primarily due to the irreversible inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins and thromboxanes.[1][4][5] Prostaglandins are mediators of inflammation, pain, and fever, while thromboxanes are involved in platelet aggregation.[1][4] By acetylating a serine residue in the active site of COX-1 and COX-2, aspirin blocks the conversion of arachidonic acid to prostaglandin H2, a key precursor molecule.[1][6] This application note provides a detailed protocol for the synthesis of aspirin via the esterification of salicylic acid with acetic anhydride, followed by its purification through recrystallization.

Synthesis and Purification Overview

The synthesis of aspirin is achieved by reacting salicylic acid with an excess of acetic anhydride, using a strong acid like sulfuric or phosphoric acid as a catalyst.[7][8][9] The reaction involves the acetylation of the phenolic hydroxyl group of salicylic acid.[10] Following the reaction, the excess acetic anhydride is quenched with water, and the crude aspirin product crystallizes out of the solution.[8] Purification is then carried out by recrystallization, a technique that separates the product from impurities, such as unreacted salicylic acid, based on differences in their solubility.[2][11][12]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis and purification of acetylsalicylic acid based on the protocols described below.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Salicylic Acid | 2.0 g | Limiting Reagent |

| Acetic Anhydride | 5.0 mL | Used in excess |

| Catalyst (Conc. H₂SO₄) | 5 drops | |

| Reaction Conditions | ||

| Temperature | 50-80 °C | Heating via water bath promotes the reaction.[7] |

| Time | 10-15 minutes | |

| Yield | ||

| Theoretical Yield | ~2.6 g | Calculated based on the initial amount of salicylic acid. |

| Actual Yield (Crude) | 65-90% | Varies based on reaction conditions and technique. |

| Actual Yield (Purified) | 40-70% | Yield is typically lower after recrystallization.[3][13] |

| Purity | ||

| Melting Point (Crude) | 120-130 °C | A broad range indicates the presence of impurities.[3] |

| Melting Point (Purified) | 135-136 °C | A sharp melting point close to the literature value indicates high purity.[3][14] |

Detailed Experimental Protocols

Protocol for Synthesis of Crude Acetylsalicylic Acid

-

Preparation: Set up a warm water bath and heat it to approximately 70-80°C.[7]

-

Reactant Measurement: Weigh out 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[15]

-

Reagent Addition: In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid to act as a catalyst.[15]

-

Reaction: Gently swirl the flask to dissolve the salicylic acid.[15] Place the flask in the warm water bath and heat for 10-15 minutes.[12]

-

Crystallization: Remove the flask from the water bath and allow it to cool to room temperature. Add 50 mL of cold water to the mixture and place it in an ice bath to complete the crystallization process.[15] If crystals do not form, gently scratching the inside of the flask with a glass rod can induce crystallization.[11][15]

-

Isolation of Crude Product: Collect the solid aspirin crystals using vacuum filtration with a Büchner funnel.[15]

-

Washing: Wash the collected crystals with a small amount of ice-cold water to remove residual acetic acid and catalyst.[2]

-

Drying: Allow the crude product to air dry on the filter paper.

Protocol for Purification by Recrystallization

-

Dissolution: Transfer the crude aspirin to an Erlenmeyer flask and add a minimal amount of warm ethanol (approximately 4-5 mL) to dissolve the crystals.[11][16]

-

Precipitation: Once dissolved, slowly add warm water (approximately 13-15 mL) to the solution until it becomes slightly cloudy.[11][16]

-

Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of pure aspirin crystals.[11][16] The impurities, including unreacted salicylic acid, should remain dissolved in the solvent mixture.[11]

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the purified acetylsalicylic acid on a watch glass or in a desiccator.

-

Characterization: Determine the melting point of the purified product and perform a ferric chloride test to check for the presence of unreacted salicylic acid.[17] A purple color indicates the presence of a phenol group, signifying impure product.[2][17]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and purification of aspirin.

Signaling Pathway

Caption: Aspirin irreversibly inhibits COX-1 and COX-2 enzymes.

References

- 1. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. understandingstandards.org.uk [understandingstandards.org.uk]

- 4. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 5. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. web.williams.edu [web.williams.edu]

- 8. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 9. arborpharmchem.com [arborpharmchem.com]

- 10. odinity.com [odinity.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ukessays.com [ukessays.com]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem21labs.com [chem21labs.com]

- 17. m.youtube.com [m.youtube.com]

How to use [Compound Name] in cell culture experiments

The user wants a detailed set of application notes and protocols for using Rapamycin in cell culture.

Here's a breakdown of the information I've gathered from the search results and how I'll use it:

-

Mechanism of Action:

-

Rapamycin is a specific inhibitor of mTOR (mammalian target of rapamycin).[1][2][3]

-

It forms a complex with the intracellular receptor FKBP12.[1][4][5][6]

-

This FKBP12-rapamycin complex binds to the FRB domain of mTOR, specifically inhibiting mTOR Complex 1 (mTORC1).[1][5][6][7]

-

Prolonged treatment can also inhibit mTORC2 assembly and function in some cell lines.[2][7]

-

mTORC1 inhibition leads to the dephosphorylation and inactivation of downstream targets like p70 S6 Kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[2][8][9]

-

This results in the inhibition of protein synthesis, cell growth, and proliferation, and the induction of autophagy.[1][2][3]

-

This information is sufficient to create the introduction and the signaling pathway diagram.

-

-

Quantitative Data (Concentrations & IC50):

-

Working Concentrations:

-

IC50 Values in Specific Cell Lines:

-

This data is perfect for creating the summary tables.

-

-

Experimental Protocols:

-

Stock Solution Preparation:

-

Solubility: ≥ 100 mg/mL in DMSO, ≥ 50 mg/mL in Ethanol.[5]

-

Example preparation: To make a 10 mM stock, dissolve 9.14 mg in 1 mL of DMSO (MW = 914.17 g/mol ).[5]

-

Storage: Store powder at -20°C. Store stock solutions in single-use aliquots at -20°C or -80°C for up to 3 months. Avoid freeze-thaw cycles.[5][9]

-

Western Blot for mTOR Inhibition (p-S6K/p-S6):

-

A detailed workflow is described: Cell Seeding -> Sirolimus (Rapamycin) Treatment -> Lysis -> Quantification -> SDS-PAGE -> Transfer -> Blocking -> Primary Ab (p-S6) -> Secondary Ab -> Detection.[8]

-

Pretreatment for 1 hour with 10 nM Rapamycin is recommended by one source before stimulation.[9]

-

Another example uses 50 nM Rapamycin for 30 minutes.[17]

-

A RIPA lysis buffer with protease and phosphatase inhibitors is standard.[18]

-

-

Autophagy Induction Assay (Western Blot for LC3):

-

Treatment with Rapamycin (e.g., 200 nM for 24 hours) is used to induce autophagy.[10][19]

-

The key marker is the conversion of LC3-I to LC3-II.[19][20]

-

Decreased p62/SQSTM1 levels also indicate autophagy induction.[12][20]

-

Bafilomycin A1 can be used to block autophagosome-lysosome fusion to measure autophagic flux.[19][21]

-

-

Cell Proliferation/Viability Assay (MTT/CCK-8):

-

I have enough detail to write out step-by-step protocols and create the corresponding workflow diagrams.

-

-

Graphviz Diagrams:

-

Signaling Pathway: I will create a diagram showing Growth Factors -> PI3K -> Akt -> mTORC1. mTORC1 will have inhibitory arrows to Autophagy and activating arrows to S6K1 and 4E-BP1, which in turn lead to Protein Synthesis & Cell Growth. Rapamycin will be shown complexing with FKBP12 to inhibit mTORC1. This is well-supported by the search results.[1][2][6][8]

-

Experimental Workflows: I will create simple, linear diagrams for the three main protocols (Western Blot for mTOR inhibition, Western Blot for Autophagy, and Cell Viability Assay) based on the steps identified above.[8][20]

-

I will strictly adhere to the user's specified color palette and contrast rules.

-

I can now proceed to synthesize this information into the final response without needing further searches. I will structure the document logically with an introduction, mechanism of action, data tables, detailed protocols with diagrams, and general handling guidelines.### Application Notes: The Use of Rapamycin in Cell Culture Experiments

Introduction

Rapamycin (also known as Sirolimus) is a macrolide compound originally discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus.[3][22] It is now widely utilized in research and clinical settings as a potent and highly specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase.[2] mTOR acts as a central regulator of cell growth, proliferation, metabolism, and survival by integrating signals from nutrients, growth factors, and cellular energy levels.[1][3] Due to its specific mechanism, Rapamycin is an invaluable tool for studying mTOR signaling, inducing autophagy, and investigating cell cycle progression and cancer biology.[2][5]

Mechanism of Action

Rapamycin exerts its inhibitory effects on mTOR Complex 1 (mTORC1). The mechanism involves the formation of an intracellular gain-of-function complex with the 12-kDa FK506-binding protein (FKBP12).[4] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This allosteric interaction inhibits mTORC1 activity, preventing the phosphorylation of its key downstream effectors, including p70 S6 Kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[2][8][9] The inhibition of S6K1 and 4E-BP1 leads to a downstream reduction in protein synthesis and cell growth.[9] Furthermore, as mTORC1 is a negative regulator of autophagy, its inhibition by Rapamycin is a well-established method for inducing this cellular process.[7] While acute Rapamycin treatment primarily affects mTORC1, prolonged exposure has been shown to also inhibit the assembly and function of mTOR Complex 2 (mTORC2) in certain cell types.[2][7]

Caption: Rapamycin-FKBP12 complex allosterically inhibits mTORC1 signaling.

Data Presentation: General Guidelines for Use

Proper preparation and concentration selection are critical for reproducible results. The tables below summarize key data for using Rapamycin in cell culture.

Table 1: Solubility and Stock Solution Preparation

| Parameter | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 914.17 g/mol | [5][7] |

| Recommended Solvents | DMSO, Ethanol | [5][9] |

| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [5] |

| Solubility in Ethanol | ≥ 50 mg/mL | [5][9] |

| Powder Storage | -20°C, desiccated, up to 24-36 months | [5][9] |

| Stock Solution Storage | Aliquot and store at -20°C or -80°C for up to 3 months. Avoid repeated freeze-thaw cycles. |[5][9] |

Table 2: Recommended Working Concentrations & IC₅₀ Values

| Application | Cell Line | Concentration / IC₅₀ | Incubation Time | Reference(s) |

|---|---|---|---|---|

| mTOR Inhibition | HEK293 | ~0.1 nM (IC₅₀) | 15-30 min | [10] |

| mTOR Inhibition | NIH/3T3 | 10 nM | 1 hour | [9] |

| Autophagy Induction | H4, COS7 | 200 nM | 24 hours | [10] |

| Autophagy Induction | General Use | 100 nM | 3-6 hours | [12] |

| Anti-Proliferation | T98G (Glioblastoma) | 2 nM (IC₅₀) | 72 hours | [10] |

| Anti-Proliferation | U87-MG (Glioblastoma) | 1 µM (IC₅₀) | 72 hours | [10] |

| Anti-Proliferation | HCT-116 (Colon) | 1.38 nM (IC₅₀) | Not Specified | [13] |

| Anti-Proliferation | Ca9-22 (Oral Cancer) | ~15 µM (IC₅₀) | 24 hours | [14][15] |

| Anti-Proliferation | SK-N-SH (Neuroblastoma) | 20-40 µM | 12-36 hours |[20] |

Note: IC₅₀ values and optimal concentrations are highly cell-type dependent. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Experimental Protocols

Protocol 1: Preparation of Rapamycin Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most cell culture experiments.

Workflow:

Caption: Workflow for preparing Rapamycin stock and working solutions.

Materials:

-

Rapamycin powder (MW: 914.17 g/mol )

-

Anhydrous/Sterile DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 914.17 g/mol = 9.14 mg

-

-

Weigh Powder: In a sterile microcentrifuge tube, carefully weigh 9.14 mg of Rapamycin powder.

-

Dissolve: Add 1 mL of sterile DMSO to the tube.[5]

-

Mix: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.

-

Aliquot and Store: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile tubes. Store immediately at -20°C or -80°C.[5][9]

-

Prepare Working Solution: To use, thaw a single aliquot. Dilute it directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of medium with 100 nM Rapamycin, add 1 µL of the 10 mM stock solution. Mix the medium well before applying to cells.

Protocol 2: Western Blot Analysis of mTORC1 Inhibition (p-S6)

This protocol assesses the inhibitory activity of Rapamycin by measuring the phosphorylation status of Ribosomal Protein S6 (a downstream target of S6K1), which serves as a reliable biomarker for mTORC1 activity.[8]

Workflow:

Caption: Western blot workflow for assessing mTORC1 inhibition.

Materials:

-

Cultured cells in 6-well plates

-

Rapamycin working solution

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-Actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treatment: Treat cells with the desired concentration of Rapamycin (e.g., 10-100 nM) for a specified time (e.g., 1-6 hours). Include a vehicle-only control (e.g., DMSO).[9]

-

Cell Lysis:

-

Place plates on ice and aspirate the medium.

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well.[18]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Prepare samples for loading by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[18]

-

Blocking and Antibody Incubation:

-

Block the membrane in 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST for 1 hour at room temperature.[8]

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Wash the membrane again three times with TBST. Apply a chemiluminescent substrate and visualize the bands using an imaging system. Analyze band intensity and normalize the phospho-S6 signal to total S6 and the loading control.

Protocol 3: Analysis of Autophagy Induction (LC3-II Conversion)

This protocol measures the induction of autophagy by detecting the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) via Western Blot. A decrease in the autophagy substrate p62/SQSTM1 can also be measured as a confirmation.[12][20]

Workflow:

Caption: Western blot workflow for assessing autophagy induction.

Materials:

-

Same as Protocol 2, with the following changes:

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin

-

(Optional) Bafilomycin A1 for autophagic flux analysis

Procedure:

-

Cell Culture: Seed cells as described in Protocol 2.

-

Treatment: Treat cells with Rapamycin (e.g., 100-200 nM) for a longer duration (e.g., 6-24 hours).[10][12] Include a vehicle-only control.

-

Lysis, Quantification, and Western Blot: Follow steps 3-9 from Protocol 2.

-

Analysis: Autophagy induction is indicated by an increase in the LC3-II band (lower band) relative to the LC3-I band (upper band) and/or a decrease in the p62/SQSTM1 protein level. A significant accumulation of LC3-II in the presence of Bafilomycin A1 compared to its absence confirms a functional autophagic flux.

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. benchchem.com [benchchem.com]

- 9. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 15. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mTOR is the Rapamycin-Sensitive Kinase that Confers Mechanically-Induced Phosphorylation of the Hydrophobic Motif Site Thr(389) in p70S6k - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Rapamycin Administration in Animal Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Rapamycin in preclinical animal models of Alzheimer's Disease (AD). Rapamycin, a potent inhibitor of the mechanistic target of rapamycin (mTOR), has emerged as a promising therapeutic candidate for AD due to its role in promoting autophagy and modulating protein synthesis, both of which are implicated in the clearance of pathogenic protein aggregates characteristic of the disease.[1][2]

Introduction